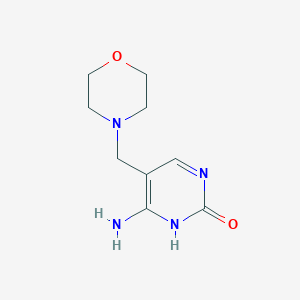

6-Amino-5-(morpholinomethyl)pyrimidin-2(1H)-one

CAS No.: 919524-54-2

Cat. No.: VC15964462

Molecular Formula: C9H14N4O2

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 919524-54-2 |

|---|---|

| Molecular Formula | C9H14N4O2 |

| Molecular Weight | 210.23 g/mol |

| IUPAC Name | 6-amino-5-(morpholin-4-ylmethyl)-1H-pyrimidin-2-one |

| Standard InChI | InChI=1S/C9H14N4O2/c10-8-7(5-11-9(14)12-8)6-13-1-3-15-4-2-13/h5H,1-4,6H2,(H3,10,11,12,14) |

| Standard InChI Key | GRTWLILGLHQFCO-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1CC2=C(NC(=O)N=C2)N |

Introduction

Structural and Nomenclature Analysis of Pyrimidinone Derivatives

Pyrimidinones are heterocyclic compounds featuring a six-membered ring with two nitrogen atoms and a ketone group. The numbering system for pyrimidin-2(1H)-one derivatives follows IUPAC conventions, where the ketone oxygen resides at position 2, and the ring nitrogen atoms occupy positions 1 and 3. In 6-amino-5-(morpholinomethyl)pyrimidin-2(1H)-one, the morpholinomethyl group (-CH₂-morpholine) attaches to position 5, while the amino group (-NH₂) is at position 6.

Comparative analysis with structurally related compounds, such as 6-amino-5-(chloromethyl)-1H-pyrimidin-2-one and 6-amino-5-(4-methoxyphenyl)-1H-pyrimidin-2-one , reveals that substituents at the 5-position significantly influence electronic and steric properties. The morpholinomethyl group introduces both hydrophilic (ether oxygen) and hydrophobic (methylene and morpholine ring) characteristics, potentially enhancing solubility and bioactivity.

Synthetic Strategies for Functionalized Pyrimidinones

Green Chemistry Approaches

Recent advancements in pyrimidinone synthesis emphasize eco-friendly protocols. For example, CdFe₂(C₄H₄O₆)₃·5H₂O-catalyzed reactions enable one-pot syntheses of 6-amino-5-cyano-4-phenyl-2-mercapto pyrimidine derivatives under mild conditions . This method’s success in tolerating diverse substituents suggests adaptability for introducing morpholinomethyl groups via nucleophilic substitution or Mannich-type reactions.

Microwave-Assisted and Catalytic Methods

Microwave irradiation has proven effective in accelerating pyrimidinone formation, as demonstrated in the synthesis of 6-amino-3-cyclopropylquinazolin-4(3H)-one . A sequential one-pot process involving DMFDMA (dimethylformamide dimethyl acetal) and cyclopropylamine achieved 85% yield under microwave conditions . Such techniques could be modified to incorporate morpholinomethyl groups by substituting cyclopropylamine with morpholine derivatives during the annulation step.

Physicochemical Properties of Analogous Compounds

While direct data for 6-amino-5-(morpholinomethyl)pyrimidin-2(1H)-one are unavailable, trends from analogs provide predictive insights:

The calculated molecular weight (222.24 g/mol) aligns with pyrimidinones bearing moderate-sized substituents. The morpholine ring’s polarity likely increases water solubility compared to chloromethyl or aryl analogs .

Challenges and Future Directions

Current limitations include the lack of explicit synthetic protocols for this compound. Future work should explore:

-

Mannich Reactions: Introducing morpholinomethyl via three-component reactions involving formaldehyde and morpholine.

-

Cross-Coupling Strategies: Palladium-catalyzed couplings to install preformed morpholinomethyl groups.

-

Computational Modeling: Predicting binding affinities using density functional theory (DFT) or molecular docking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume